REACTION_SMILES
|
[B:13]([Cl:14])([Cl:15])[Cl:16].[Br:2][c:3]1[c:4]([O:10][CH2:11][CH3:12])[cH:5][c:6]([NH2:7])[cH:8][cH:9]1.[CH3:17][C:18]#[N:19].[CH3:26][OH:27].[CH3:28][c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1.[Cl:23][CH2:24][Cl:25].[ClH:1].[ClH:20].[Na+:22].[OH-:21]>>[Br:2][c:3]1[c:4]([O:10][CH2:11][CH3:12])[cH:5][c:6]([NH2:7])[c:8]([C:18]([CH3:17])=[O:21])[cH:9]1
|
Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClB(Cl)Cl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOc1cc(N)ccc1Br
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CCOc1cc(N)c(C(C)=O)cc1Br
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |